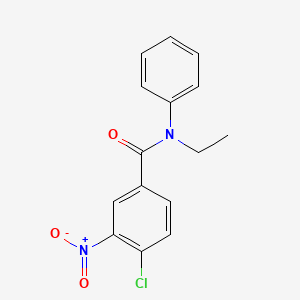

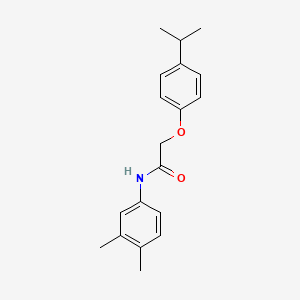

![molecular formula C21H23NO2 B5565142 3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)

3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide is a chemical compound with the linear formula C21H23NO2 . It has a molecular weight of 321.423 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C21H23NO2 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.Applications De Recherche Scientifique

Anticancer Applications

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, structurally related to the query compound, have been synthesized and evaluated for their antiproliferative activity against select cancer cell lines, demonstrating potential as antimicrotubule agents. These compounds, particularly compound 13e, showed significant inhibition of cancer cell growth, with an IC(50) of 46 nM against MCF-7 human breast tumor cells. The study highlights the importance of meta-phenoxy substitution for antiproliferative activity, suggesting a pathway for the development of potent anticancer agents (Stefely et al., 2010).

Anti-Tubercular Applications

The ultrasound-assisted synthesis of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, has shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). These derivatives exhibited IC50 values of less than 1 µg/mL, demonstrating potential as a new anti-tubercular scaffold with significant activity and low cytotoxicity, offering insights into the development of anti-tubercular agents (Nimbalkar et al., 2018).

Synthetic Methodologies

Research on 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines through a sequence involving O-trichloroacetylation and cyclization has expanded synthetic methodologies, providing a mild and wide-scoped approach for the synthesis of benzoxazolones, a pharmacophore present in various pharmaceuticals. This method is notable for its economic and regioselective synthesis, demonstrating the versatility of related compounds in facilitating synthetic innovations (Ram & Soni, 2013).

Anti-Inflammatory Applications

The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a selective ligand for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Derivatives synthesized from this scaffold selectively inhibited COX-2, with selectivity indices surpassing those of clinically used NSAIDs such as celecoxib. This discovery opens new avenues for the development of anti-inflammatory drugs with potentially better safety profiles (Seth et al., 2014).

Propriétés

IUPAC Name |

(E)-N-cyclopentyl-3-(4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c23-21(22-19-8-4-5-9-19)15-12-17-10-13-20(14-11-17)24-16-18-6-2-1-3-7-18/h1-3,6-7,10-15,19H,4-5,8-9,16H2,(H,22,23)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQNFIUQKLFRBB-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)

![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)

![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)

![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5565148.png)

![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)